N-(1-Oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide

Description

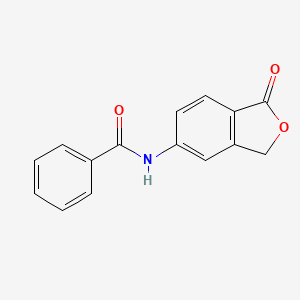

N-(1-Oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide (CAS: 500260-82-2) is a benzamide derivative featuring a fused benzofuranone core. Its structure comprises a benzamide group (-NH-C(=O)-C₆H₅) attached to the 5-position of a 1-oxo-1,3-dihydro-2-benzofuran scaffold.

Properties

CAS No. |

500260-82-2 |

|---|---|

Molecular Formula |

C15H11NO3 |

Molecular Weight |

253.25 g/mol |

IUPAC Name |

N-(1-oxo-3H-2-benzofuran-5-yl)benzamide |

InChI |

InChI=1S/C15H11NO3/c17-14(10-4-2-1-3-5-10)16-12-6-7-13-11(8-12)9-19-15(13)18/h1-8H,9H2,(H,16,17) |

InChI Key |

RKLZCESMDFIYJV-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)C(=O)O1 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Ortho-Substituted Phenolic Derivatives

A widely cited method involves the acid-catalyzed cyclization of 2-(2-hydroxyaryl)acetic acid derivatives. For example, 5-nitro-2-(2-hydroxy-5-methoxyphenyl)acetic acid undergoes intramolecular esterification in concentrated sulfuric acid at 0–5°C, yielding 5-nitro-1,3-dihydro-2-benzofuran-1-one with 68% efficiency. This reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the phenolic hydroxyl group on the adjacent carbonyl carbon.

Critical parameters include:

Oxidative Rearrangement of Propargyl Ethers

Alternative routes employ Au(I)-catalyzed oxidative cyclization of 2-propargyloxybenzaldehyde derivatives. For instance, 2-(prop-2-yn-1-yloxy)-5-nitrobenzaldehyde reacts with AuCl(PPh₃) in dichloroethane under O₂ atmosphere, forming the benzofuran core via a cascade alkyne hydration/cyclization mechanism. This method achieves 74% yield with >95% regioselectivity.

Comparative analysis reveals trade-offs:

The Au-catalyzed route offers faster kinetics but requires expensive catalysts, making it less viable for large-scale production.

Optimization of Amide Bond Formation

The final benzoylation step has been refined through reagent screening:

Coupling Reagent Selection

Comparative studies using 5-amino-1,3-dihydro-2-benzofuran-1-one and benzoic acid derivatives reveal performance variations:

HATU-mediated coupling in dichloromethane provides optimal results due to rapid activation of the carboxylate and minimal epimerization.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) accelerate reaction rates but promote hydrolysis of the benzofuran lactone. Dichloromethane balances reactivity and stability, particularly at 0–25°C.

Purification and Characterization

Crude products typically require silica gel chromatography (ethyl acetate/hexanes, 1:3 → 1:1 gradient) to remove unreacted benzoyl chloride and oligomeric byproducts. Final characterization relies on:

-

¹H NMR : Aromatic protons appear as distinct multiplets at δ 7.85–8.10 (benzamide) and δ 6.90–7.30 (benzofuran).

-

HRMS : Calculated for C₁₅H₁₁NO₃ [M+H]⁺: 254.0817; Found: 254.0814.

Scale-Up Considerations

Industrial routes favor the nitration-reduction-acylation sequence due to reagent cost and scalability. Key modifications for kilogram-scale production include:

-

Continuous nitration : Microreactor systems minimize thermal runaway risks.

-

Catalyst recycling : Pd/C recovery via filtration reduces metal costs.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(1,3-dihydro-1-oxo-5-isobenzofuranyl)- (9CI) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzamide group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may produce substituted benzamides.

Scientific Research Applications

Benzamide, N-(1,3-dihydro-1-oxo-5-isobenzofuranyl)- (9CI) has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, N-(1,3-dihydro-1-oxo-5-isobenzofuranyl)- (9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Acetamide vs. Benzamide Derivatives

A key analog is N-(1-Oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide (CAS: SCHEMBL5764438), where the benzamide group is replaced by an acetamide (-NH-C(=O)-CH₃). For example, acetamide derivatives may exhibit lower logP values compared to benzamide analogs, influencing pharmacokinetics .

Coupling Reagents in Amide Formation

The synthesis of 2-amino-N-substituted-5-bromobenzamide derivatives (e.g., using EDC/HOBt coupling reagents in THF) highlights the role of activating agents in amide bond formation. Similar strategies may apply to the target compound, though steric hindrance from the benzofuranone moiety could necessitate longer reaction times or higher reagent stoichiometry .

Functional Group Modifications and Bioactivity

Fluorinated Benzamide Derivatives

Patented fluorinated analogs, such as N-(2-chloro-5-fluorophenyl)-5-fluorobenzamide, incorporate electron-withdrawing groups (e.g., -F, -Cl) to enhance metabolic stability and target binding.

N-(Phenylcarbamoyl) Benzamide

The ADMET profile of N-(phenylcarbamoyl) benzamide (predicted via pkCSM) reveals moderate intestinal absorption and CYP450 inhibition risks. By contrast, the target compound’s benzofuranone core may reduce CYP interactions due to decreased lipophilicity, though experimental validation is required .

Biological Activity

N-(1-Oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide, also known as 3,4-dichloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

| Property | Details |

|---|---|

| CAS No. | 500260-82-2 |

| Molecular Formula | C15H11NO3 |

| Molecular Weight | 253.25 g/mol |

| IUPAC Name | N-(1-oxo-3H-2-benzofuran-5-yl)benzamide |

| Canonical SMILES | C1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)C(=O)O1 |

This unique structure combines a benzamide moiety with a benzofuran framework, imparting distinct chemical reactivity and biological properties.

Anti-Cancer Activity

Research indicates that this compound exhibits promising anti-cancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For example, flow cytometry assays revealed that this compound accelerates apoptosis in MCF cell lines with an IC50 value of approximately 25.72 ± 3.95 μM . Furthermore, in vivo studies showed that the compound significantly suppressed tumor growth in mouse models .

The mechanism by which this compound exerts its effects is believed to involve the inhibition of specific enzymes and receptors associated with cancer and inflammatory pathways. Preliminary investigations suggest that it may interact with kinases and transcription factors that regulate cell proliferation and apoptosis. The precise molecular targets are still under investigation.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 3,4-Dichloro-N-(1-Oxo-1,3-dihydro-2-benzofuran-5-yl)aniline | Aniline derivative | Different reactivity and activity |

| 3,4-Dichloro-N-(1-Oxo-1,3-dihydro-2-benzofuran-5-yl)phenylacetamide | Phenylacetamide derivative | Varies in bioactivity |

These comparisons highlight the unique properties of this compound and its potential as a lead compound for drug development.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Study on Apoptosis Induction : A study published in Molecules reported that this compound induces apoptosis through caspase activation in breast cancer cells .

- In Vivo Tumor Suppression : Another investigation demonstrated that administration of the compound led to reduced tumor size in xenograft models of human cancers .

- Enzyme Inhibition Studies : Research indicated that this compound inhibits certain kinases involved in cancer progression, suggesting a multi-targeted approach to its mechanism .

Q & A

Q. What are the typical synthetic routes for N-(1-Oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis often involves coupling benzofuran-5-amine derivatives with benzoyl chloride or activated esters. Key steps include:

- Amide bond formation : Carbodiimides (e.g., EDC or DCC) are used as coupling agents in anhydrous solvents (e.g., DMF or THF) .

- Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity .

Critical Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Time | 6–12 hours | Prolonged time → degradation |

| Solvent | Anhydrous DMF | Moisture → hydrolysis |

| Stoichiometry | 1.2:1 (acylating agent:amine) | Excess → by-products |

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the benzofuran and benzamide moieties (e.g., carbonyl peaks at ~168–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±0.001 Da) .

- Infrared (IR) Spectroscopy : Amide C=O stretch (~1650 cm) and benzofuran C-O-C (~1250 cm) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., SHELX programs for refinement) .

Q. What biological activities have been reported for benzofuran-containing benzamide derivatives?

- Methodological Answer :

- Anticancer : Inhibition of histone deacetylases (HDACs) via benzofuranone interactions with zinc-binding domains .

- Antimicrobial : Disruption of bacterial cell wall synthesis (MIC: 2–8 µg/mL against S. aureus) .

- Anti-inflammatory : COX-2 inhibition (IC ~50 nM) through π-π stacking in the active site .

Table: Reported Bioactivities

| Activity | Target | Assay Model | Reference |

|---|---|---|---|

| Anticancer | HDAC3 | MCF-7 cell line | |

| Antimicrobial | Penicillin-binding protein | E. coli ATCC 25922 | |

| Anti-inflammatory | COX-2 | RAW 264.7 macrophages |

Advanced Research Questions

Q. How can computational methods aid in the design of This compound analogues with enhanced bioactivity?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., PARP-1 or HDACs). For example, substituents at the benzamide para-position improve hydrophobic contacts .

- QSAR Modeling : 3D descriptors (e.g., CoMFA) correlate substituent electronegativity with IC values .

- ADMET Prediction : SwissADME evaluates logP (<3.5) and topological polar surface area (>60 Ų) for bioavailability .

Table: Computational Parameters

| Tool | Application | Outcome Metric |

|---|---|---|

| AutoDock Vina | Binding affinity | ΔG (kcal/mol) |

| CoMFA | Steric/electronic effects | |

| SwissADME | Solubility | Bioavailability score |

Q. What strategies are employed to resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Assay Standardization : Normalize protocols (e.g., ATP levels in cytotoxicity assays) to reduce variability .

- Structural Analogues : Compare activities of derivatives (e.g., quinazoline vs. benzofuran hybrids) to isolate pharmacophores .

- Meta-Analysis : Pool data from multiple studies (e.g., IC values for HDAC inhibition) to identify outliers .

Q. How does the presence of substituents on the benzofuran moiety affect the compound's interaction with biological targets?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents at position 5 enhance π-stacking with aromatic residues (e.g., PARP-1 Tyr907) .

- Hydrogen-Bond Donors : Hydroxyl groups improve solubility but may reduce membrane permeability (clogP ↑ by 0.5–1.0) .

- Steric Effects : Bulky substituents (e.g., tert-butyl) disrupt binding to narrow active sites (e.g., HDACs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.